2,6-Difluorobenzylamine

Catalog No.
S705367
CAS No.
69385-30-4
M.F
C7H7F2N
M. Wt
143.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorobenzylamine

CAS Number

69385-30-4

Product Name

2,6-Difluorobenzylamine

IUPAC Name

(2,6-difluorophenyl)methanamine

Molecular Formula

C7H7F2N

Molecular Weight

143.13 g/mol

InChI

InChI=1S/C7H7F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2

InChI Key

PQCUDKMMPTXMAL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CN)F

Canonical SMILES

C1=CC(=C(C(=C1)F)CN)F

2,6-Difluorobenzylamine is an organic compound characterized by its unique structure, which consists of a benzene ring substituted with two fluorine atoms at the 2 and 6 positions and an amine group. Its molecular formula is C7H7F2NC_7H_7F_2N and it has a molecular weight of approximately 143.14 g/mol. The compound appears as a clear to light yellow liquid and is sensitive to air, requiring storage under inert conditions .

  • Information on the specific hazards of 2,6-difluorobenzylamine is limited.
  • As with most organic amines, it is likely to be flammable and may irritate the skin and eyes.
  • Due to the presence of fluorine, it is advisable to handle it with care and consult a safety data sheet (SDS) when working with this compound [].

Please Note:

  • The information available on 2,6-difluorobenzylamine is primarily focused on its use as a synthetic intermediate.
  • There is no scientific research currently available on its mechanism of action in biological systems.

Synthesis of other molecules:

  • (Z)-N1-(2,6-difluorobenzyl)-N2-(2-amino-1,2-dicyanovinyl)formamidine: This molecule is a potential antibacterial agent, and 2,6-difluorobenzylamine serves as a crucial precursor in its synthesis [].
  • 2,6-difluorobenzyl-guanidine hydrochloride: This compound exhibits antimicrobial activity, and 2,6-difluorobenzylamine is a key starting material for its production [].

Additional resources:

  • You can find more information about the physical and chemical properties of 2,6-difluorobenzylamine on the National Institutes of Health's PubChem database [].
  • Suppliers of 2,6-difluorobenzylamine, typically for research purposes, can be found through online chemical distributors.
Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction Reactions: It can be synthesized from corresponding nitro or halogenated derivatives through reduction processes .
  • Formation of Salts: Reacting with acids can yield various salts, which may be useful in pharmaceutical applications.

Research indicates that 2,6-difluorobenzylamine exhibits biological activity that may be relevant for medicinal chemistry. It has been studied for its potential as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies . Specific interactions with biological targets are still under investigation.

Several methods exist for synthesizing 2,6-difluorobenzylamine:

  • Gabriel Synthesis: This method involves the use of phthalimide derivatives followed by hydrolysis to yield the amine .
  • Reduction of Nitro Compounds: Starting from 2,6-difluorobenzonitrile or nitro derivatives, reduction can yield the desired amine .
  • Fluorination Reactions: Direct fluorination of benzylamine derivatives can also produce 2,6-difluorobenzylamine .

The applications of 2,6-difluorobenzylamine are diverse:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.
  • Research: Utilized in studies exploring the biological effects of fluorinated compounds.
  • Material Science: Potential use in developing new materials with specific properties due to its unique structure.

Interaction studies have focused on the compound's reactivity with various biological molecules. Its ability to form complexes with proteins and enzymes is being explored to understand its pharmacological potential better. Preliminary studies suggest that it may influence certain biological pathways, but more extensive research is needed to confirm these interactions.

Several compounds share structural similarities with 2,6-difluorobenzylamine. Here’s a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsNotable Differences
2-FluorobenzylamineOne fluorine atom at position 2Less steric hindrance compared to 2,6-difluorobenzylamine
4-FluorobenzylamineOne fluorine atom at position 4Different electronic properties due to position change
3,4-Dichloro-2,6-difluorobenzylamineTwo chlorine atoms and two fluorine atomsIncreased reactivity due to multiple electronegative atoms
2,4-DifluorobenzylamineFluorine atoms at positions 2 and 4Different substitution pattern affecting reactivity

The presence of two fluorine atoms at specific positions in 2,6-difluorobenzylamine contributes to its unique chemical properties and potential biological activities compared to these similar compounds.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

69385-30-4

Wikipedia

2,6-Difluorobenzylamine

Dates

Modify: 2023-08-15

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